molecular formula C14H9F3O3 B2394558 4-Hydroxy-3'-trifluoromethyl-biphenyl-3-carboxylic acid CAS No. 199339-51-0

4-Hydroxy-3'-trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No. B2394558
CAS RN: 199339-51-0
M. Wt: 282.218
InChI Key: VCDYVHGVQMIZSJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the CAS Number: 400744-89-0 . It has a molecular weight of 282.22 . The IUPAC name for this compound is 4-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.22 . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved information.

Safety and Hazards

The safety information available indicates that this compound is associated with some hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDYVHGVQMIZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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